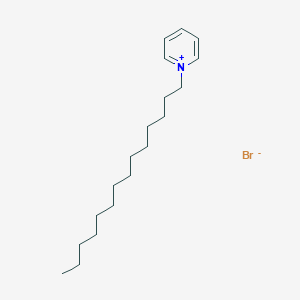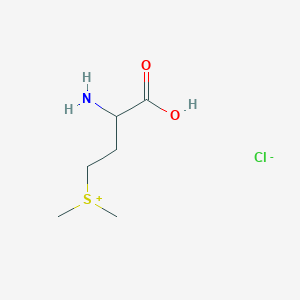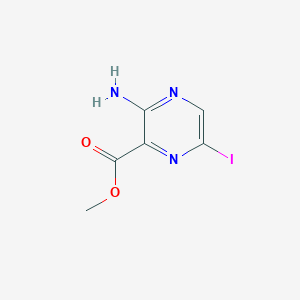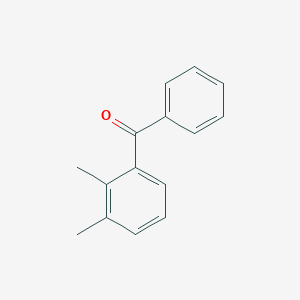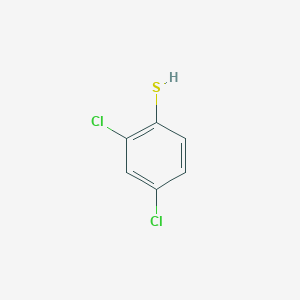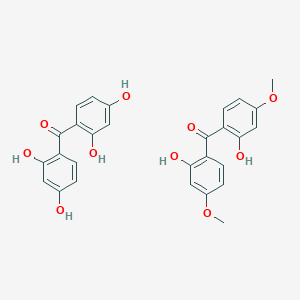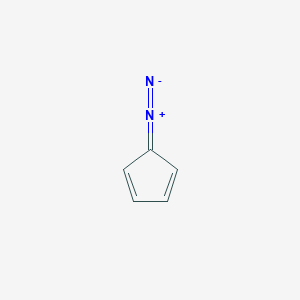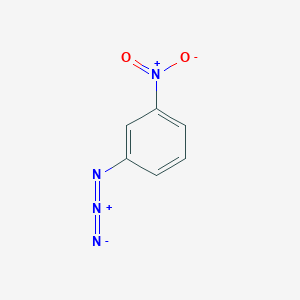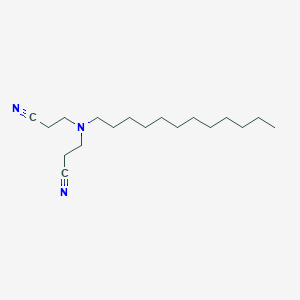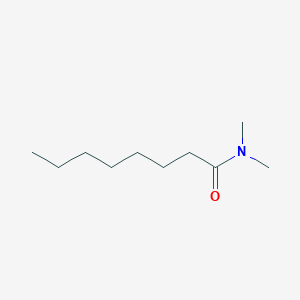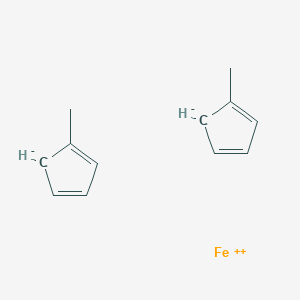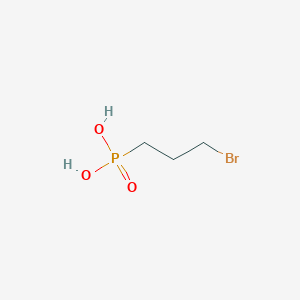
(3-溴丙基)膦酸
描述
Phosphonic acids, including derivatives like (3-Bromopropyl)phosphonic Acid, are recognized for their structural analogy with the phosphate moiety, contributing to their diverse applications across chemistry, biology, and physics. These compounds are involved in a wide range of applications due to their bioactive properties, coordination, and supramolecular properties (Sevrain et al., 2017).
Synthesis Analysis
The synthesis of phosphonic acids, such as (3-Bromopropyl)phosphonic Acid, involves various methods, including the dealkylation of dialkyl phosphonates using acidic conditions or the McKenna procedure. This procedure is a two-step reaction utilizing bromotrimethylsilane followed by methanolysis, offering an efficient path to prepare phosphonic acids (Sevrain et al., 2017).
Molecular Structure Analysis
Phosphonic acids' molecular structures are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This unique structure contributes to their reactivity and application in various fields (Sevrain et al., 2017).
Chemical Reactions and Properties
Phosphonic acids undergo a variety of chemical reactions, including hydrolysis and coordination reactions, which are fundamental to their application in synthesizing hybrid materials, functionalizing surfaces, and developing new materials. The reactivity of these acids underlines their importance in both organic and inorganic chemistry contexts (Schull & Knight, 2005).
Physical Properties Analysis
The physical properties of phosphonic acids, such as (3-Bromopropyl)phosphonic Acid, include their solubility in water and organic solvents, which is critical for their application in various scientific fields. These properties are determined by the phosphonic acid's molecular structure and the presence of functional groups (Guerrero et al., 2013).
Chemical Properties Analysis
The chemical properties of phosphonic acids are influenced by their ability to form strong bonds with metal ions, which is exploited in creating metal-organic frameworks (MOFs) and other nanostructured materials. Their chemical stability and reactivity towards various reagents make them versatile compounds for research and industrial applications (Guerrero et al., 2013).
科学研究应用
Environmental Science
Phosphonates, including “(3-Bromopropyl)phosphonic Acid”, are used in environmental science for the trace-level determination of phosphonates in liquid and solid phases of wastewater and environmental samples .
Method of Application
An analytical method based on anion exchange chromatography and detection by electrospray ionization coupled to tandem mass spectrometry (IC-ESI-MS/MS) was developed . This allows the trace quantification of phosphonates from surface water, wastewater, sediment and suspended matter of rivers, and suspended matter of wastewater .
Results
The study found that phosphonates undergo significant partitioning to the solid phase during wastewater treatment and in natural water bodies . The phosphonate contents detected in river water were in the sub to low μg/L range, depending on the wastewater burden, whereas contents in the low to medium μg/L range were found in untreated wastewater .
Proteomics Research
“(3-Bromopropyl)phosphonic Acid” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.
安全和危害
“(3-Bromopropyl)phosphonic Acid” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
3-bromopropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOIECRVHUDBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402578 | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)phosphonic Acid | |
CAS RN |
1190-09-6 | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



